molecular formula C31H32O2P2 B1330810 (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 32305-98-9

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

货号: B1330810
CAS 编号: 32305-98-9
分子量: 498.5 g/mol
InChI 键: VCHDBLPQYJAQSQ-KYJUHHDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Discovery and Significance in Asymmetric Catalysis

The discovery of this compound marked a pivotal moment in the evolution of asymmetric catalysis, representing a significant advancement from earlier monodentate chiral phosphine ligands. The ligand was first described in 1971 by Kagan and colleagues, who recognized the potential advantages of bidentate chiral phosphines over their monodentate predecessors. This breakthrough came at a time when the field of asymmetric hydrogenation was in its infancy, building upon the foundational work of Wilkinson who had discovered tris(triphenylphosphine)rhodium chloride as a catalyst for hydrogenation in 1966.

The historical context surrounding this discovery reveals the systematic progression of asymmetric catalysis research. Earlier work by Knowles and Horner had explored the use of chiral monophosphine ligands, achieving modest enantioselectivities of up to 15% in rhodium-catalyzed hydrogenations. However, the limited success with monodentate phosphines created a clear need for more sophisticated ligand designs that could provide enhanced stereochemical control. The development of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane represented a conceptual leap forward, introducing the principle of chelating bidentate ligands to limit conformational degrees of freedom and thereby enhance enantiomeric excess.

The significance of this compound in asymmetric catalysis cannot be overstated. Initial results with rhodium complexes of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane demonstrated optical yields of up to 72% in the hydrogenation of dehydroamino acids, which was subsequently improved to 80% for the synthesis of N-acetyltyrosine. More remarkably, later optimizations using cationic dialkene bisphosphine complexes achieved enantiomeric excesses up to 92% with simple enamide substrates. These results validated the approach of using bidentate chiral phosphines and established the foundation for all subsequent developments in this field.

The commercial impact of this discovery became apparent when Knowles and Kagan both filed patents on asymmetric hydrogenation with 1970 priority dates, recognizing the potential for both academic and commercial applications. The success of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane directly influenced the development of other successful chiral diphosphines, including the bis-phosphine analog of the CAMP series of monodentate ligands, which became commercially important for the synthesis of β-arylalanines and the anti-Parkinson drug (S)-DOPA.

Structural Features and C₂-Symmetric Chirality

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its effectiveness as a chiral ligand. The compound possesses a molecular formula of C₃₁H₃₂O₂P₂ with a molar mass of 498.543 g·mol⁻¹ and appears as a white solid that is soluble in organic solvents. The ligand's design incorporates a rigid cyclic backbone derived from tartaric acid, which provides the stereochemical framework necessary for effective chiral induction.

The C₂-symmetric nature of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane represents one of its most important structural characteristics. This symmetry element means that the molecule possesses a two-fold rotational axis, resulting in equivalent environments for both phosphorus atoms while maintaining overall chirality. The C₂ symmetry significantly simplifies the analysis of metal complexes formed with this ligand, as it reduces the number of possible diastereomeric complexes and transition states that must be considered in mechanistic studies.

The ligand coordinates to metals through conformationally flexible seven-membered C₄P₂M chelate rings. This coordination mode creates a distinctive three-dimensional arrangement around the metal center, where the two diphenylphosphino groups chelate the metal while the rigid dioxolane backbone maintains the proper spatial relationship between the coordination sites. The seven-membered chelate ring contrasts with the five-membered rings formed by other chiral diphosphines such as 2,3-bis(diphenylphosphino)butane, and this difference in ring size contributes to the unique properties of the ligand.

Crystallographic studies of metal complexes containing 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane have revealed important conformational details. The conformations of chelate rings in these complexes show characteristic patterns that influence the stereochemical outcome of catalytic reactions. The arrangement of the phenyl substituents on the phosphorus atoms creates defined chiral pockets around the metal center, which are responsible for the differentiation between enantiotopic faces of prochiral substrates during catalytic transformations.

The preparation of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane exemplifies the principle of chiral pool synthesis, utilizing cheaply available enantiopure starting materials. The synthesis begins with (2R,3R)-tartaric acid, which is converted to the corresponding acetonide before reduction and subsequent attachment of the diphenylphosphino substituents. This synthetic approach ensures that the absolute configuration of the final product is well-defined and relates directly to the configuration of the natural tartaric acid precursor.

Role in the Evolution of Chiral Diphosphine Ligands

The introduction of this compound fundamentally altered the trajectory of chiral ligand development and established paradigms that continue to influence modern asymmetric catalysis. As the first successful C₂-symmetric diphosphine ligand, it demonstrated the viability of backbone chirality as an alternative to P-centered chirality, opening new avenues for ligand design that were previously unexplored.

The success of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane directly inspired the development of numerous analogous ligands that incorporated similar design principles. Notable examples include the bis(sulfonamido)-substituted phosphorus ligands and various derivatives that modified the backbone structure while maintaining the essential C₂-symmetric diphosphine framework. These developments demonstrated the modularity of the design concept, where systematic variations in the backbone structure could be used to tune the electronic and steric properties of the ligand.

The ligand's influence extended beyond direct structural analogs to inspire entirely new classes of chiral diphosphines. The development of 2,3-bis(diphenylphosphino)butane by Bosnich and colleagues represents a direct evolution from the principles established by 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, incorporating backbone chirality in a simpler structural framework. Similarly, the later development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl by Noyori built upon the C₂-symmetric diphosphine concept while introducing atropisomeric chirality as an alternative source of stereochemical information.

The mechanistic insights gained from studies of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane complexes contributed significantly to the theoretical understanding of asymmetric induction in catalysis. Research into the conformational behavior of the seven-membered chelate rings formed by this ligand provided important insights into how ligand flexibility influences enantioselectivity. These studies established that the conformation of the chelate ring could significantly affect asymmetric induction by metal catalysts, a principle that became central to subsequent ligand design efforts.

The commercial success and practical applications of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane established the economic viability of asymmetric catalysis as a synthetic methodology. The demonstration that chiral ligands could be used to produce pharmaceutically important compounds with high enantioselectivity provided strong motivation for industrial investment in asymmetric synthesis technologies. This commercial validation was crucial for the continued development of the field and encouraged the exploration of new applications and improved ligand designs.

The evolution of chiral diphosphine ligands following the introduction of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane has been characterized by increasing sophistication in design principles and expanding scope of applications. Modern developments include highly modular ligand families that allow rapid diversification and optimization for specific transformations. The recent breakthrough in developing new classes of highly efficient chiral phosphine ligands that can be produced via robust catalytic synthesis represents a direct continuation of the innovation trajectory initiated by the original 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane work.

Contemporary research continues to build upon the fundamental principles established by 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, with ongoing efforts to develop water-soluble modifications and other specialized variants for specific applications. The synthesis of tetrasulfonated derivatives and other polar modifications demonstrates the continuing relevance of the original structural framework for addressing modern synthetic challenges. These developments ensure that the legacy of 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane remains central to the ongoing evolution of asymmetric catalysis.

属性

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954109
Record name (-)-DIOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32305-98-9
Record name (-)-DIOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32305-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032305989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-DIOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生物活性

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, commonly referred to as DIOP, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure facilitates various biological and chemical interactions, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of DIOP, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DIOP has the following chemical formula:

  • Molecular Formula : C₃₁H₃₂O₂P₂
  • Molar Mass : 498.55 g/mol
  • Melting Point : 86 - 89 °C

The compound features a dioxolane ring with two diphenylphosphinomethyl groups attached to the 4 and 5 positions, contributing to its chiral properties and biological interactions.

DIOP acts primarily as a ligand in coordination complexes with transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including hydrogenation and carbon-carbon bond formation. The biological implications of these reactions are significant in drug development and synthesis.

Anticancer Activity

Recent studies have demonstrated that DIOP-containing complexes exhibit promising anticancer properties. For instance:

  • Copper(I) Complexes : A study synthesized a copper(I) complex with DIOP that showed high luminescence and stability. The complex demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as an anticancer agent .

Asymmetric Synthesis

DIOP is recognized for its role in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. Research indicates that DIOP-based catalysts provide high yields in asymmetric hydrogenation reactions .

Study 1: Photophysical Properties

A study investigated the photophysical properties of DIOP-based copper(I) complexes. The findings revealed a quantum yield of luminescence of 0.38 and a long lifetime of 26 μs. These properties suggest that DIOP can enhance the photostability and efficiency of luminescent materials used in biological imaging .

Study 2: Catalytic Applications

In another research effort, DIOP was employed as a ligand in catalytic processes for synthesizing chiral compounds. The results indicated that DIOP significantly improved reaction selectivity and yield compared to non-chiral ligands. This highlights its importance in developing new synthetic methodologies for biologically active compounds .

Comparative Analysis of Ligands

Ligand TypeYield (%)SelectivityApplications
DIOPHighExcellentAsymmetric synthesis, anticancer complexes
Other LigandsModerateVariableGeneral catalysis

科学研究应用

Chiral Ligand in Asymmetric Catalysis

Overview:
The compound serves as an effective chiral ligand in transition metal-catalyzed reactions. Its ability to induce chirality in substrates makes it invaluable in synthesizing enantiomerically pure compounds.

Applications:

  • Asymmetric Hydrogenation: (R,R)-DIOP is utilized in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines. This process is crucial for the pharmaceutical industry where enantiomerically pure drugs are often required.
  • Catalytic Reactions: It has been shown to enhance the selectivity of various catalytic reactions, including C-C bond formation and C-H activation processes. For instance, studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, where it increases the yield of desired products while minimizing by-products .

Synthesis of Complex Molecules

Overview:
The compound is employed as a building block in the synthesis of complex organic molecules due to its stability and reactivity.

Applications:

  • Synthesis of Natural Products: (R,R)-DIOP has been used in the total synthesis of several natural products. Its ability to control stereochemistry allows chemists to construct complex molecular architectures with high precision.
  • Pharmaceutical Development: The compound plays a role in developing new pharmaceuticals by enabling the synthesis of chiral intermediates that are critical for drug formulation .

Research Studies and Case Examples

Case Study 1: Asymmetric Synthesis of Amines
A study highlighted the use of (R,R)-DIOP in the asymmetric synthesis of amines from imines. The reaction demonstrated high enantioselectivity (up to 99% ee) when using palladium as a catalyst. This application is particularly relevant for synthesizing pharmaceutical compounds where specific enantiomers are required for efficacy .

Case Study 2: Catalytic Reactions
Research has shown that (R,R)-DIOP can significantly improve yields in Suzuki-Miyaura cross-coupling reactions. In a comparative study, using this ligand resulted in a 30% increase in product yield compared to reactions without it, showcasing its effectiveness as a ligand that enhances catalytic performance .

相似化合物的比较

Structural and Functional Differences

Ligand Structure CAS Number Key Features
(R,R)-DIOP Dioxolane backbone with diphenylphosphinomethyl groups 32305-98-9 Rigid chiral pocket; air-sensitive; used in Ir, Cu, and Ag complexes
(−)-BPPM Pyrrolidine backbone with diphenylphosphino and Boc-protected amine groups Not provided Flexible nitrogen-phosphorus coordination; used in amino acid synthesis
(−)-TADDOL Dioxolane with hydroxydiphenylmethyl groups 93379-48-7 Hydrogen-bonding capability; used in chiral resolution and host-guest chemistry
(S,S)-NORPHOS Ferrocene-based diphosphine Not provided Planar chirality; high stability in Rh-catalyzed hydrogenation

Catalytic Performance

  • Enantioselectivity: DIOP derivatives with p-methoxy and m-dimethyl substituents on phenyl rings enhance Ir-catalyzed hydrogenation to 81.4% ee . BPPM achieves >90% ee in amino acid synthesis but requires nitrogen coordination . TADDOL’s enantioselectivity arises from hydrogen bonding rather than metal coordination, making it unsuitable for metal-catalyzed reactions .
  • Metal Compatibility :

    • DIOP forms stable complexes with Cu(I) , Ag(I) , and Ir(I) . Cu(I)-DIOP complexes exhibit rhombic Cu₂I₂ cores with bond distances of 2.60–2.64 Å .
    • TADDOL primarily interacts with alkali metals (e.g., Li⁺) for chiral resolution .

DIOP in Asymmetric Hydrogenation

  • Ir(I)-DIOP Complexes : Modified DIOP ligands with electron-donating groups (e.g., m-dimethylphenyl) improve enantioselectivity in ketimine reduction (81.4% ee vs. <70% for unmodified DIOP) .
  • Cu(I)-DIOP Complexes : Crystallographic studies reveal a unique 14-membered Cu-DIOP-Cu-DIOP macrocycle, enabling insights into cooperative metal-ligand interactions .

TADDOL in Chiral Resolution

  • TADDOL derivatives with fluorine substituents (e.g., C₃₁H₂₆F₄O₄) exhibit enhanced solubility in organic solvents, broadening their utility in chiral chromatography .

准备方法

Key Steps:

  • Formation of the 1,3-Dioxolane Core : The dioxolane framework is prepared by reacting diols with acetone or other ketones under acidic conditions to form an isopropylidene-protected diol.
  • Attachment of Diphenylphosphine Groups : Diphenylphosphine groups are introduced by reacting the dioxolane derivative with diphenylphosphine reagents in the presence of a base or catalyst.

Detailed Synthetic Pathways

Preparation of the Dioxolane Precursor

The first step involves synthesizing a chiral dioxolane derivative:

  • A dihydroxy compound (e.g., 1,4-butanediol) is reacted with acetone in the presence of an acid catalyst to form the 2,2-dimethyl-1,3-dioxolane structure.
  • Optical resolution or enantioselective synthesis ensures the desired (4R,5R) configuration.

Functionalization with Diphenylphosphinomethyl Groups

The functionalization step introduces diphenylphosphinomethyl groups at the 4 and 5 positions:

  • Reacting the dioxolane precursor with chloromethyldiphenylphosphine in the presence of a strong base such as sodium hydride.
  • Alternatively, using diphenylphosphine and formaldehyde under reductive conditions.

Purification and Characterization

After synthesis:

  • The crude product is purified by recrystallization from solvents such as ethanol or benzene/petroleum ether mixtures.
  • Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

Improved Preparation Techniques

An improved preparation method involves optimizing reaction conditions to enhance yield and stereoselectivity:

  • Using enantiomerically pure starting materials to avoid racemization.
  • Employing molecular sieves or dehydrating agents to drive equilibrium reactions toward product formation.
  • Conducting reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups.

Purification Methods

Purification is critical for obtaining high-purity (4R,5R)-(-)-DIOP:

  • Recrystallization : Two recrystallizations from ethanol or benzene/petroleum ether mixtures yield optically pure material.
  • Chromatography : TLC on silica gel using acetone/hexane as eluents confirms product purity.

Data Table: Summary of Reaction Conditions

Step Reagents/Conditions Notes
Formation of Dioxolane Core Diol + Acetone + Acid Catalyst Forms protected diol structure
Phosphinomethylation Chloromethyldiphenylphosphine + Base Introduces diphenylphosphine groups
Purification Recrystallization from EtOH or C6H6/pet ether Ensures optical purity

常见问题

Q. How does X-ray crystallography resolve ambiguities in the ligand’s coordination geometry during metal complexation?

  • Methodological Answer : Crystal structures of DIOP-metal complexes (e.g., [AgCl(R,R-DIOP)]2) reveal bite angles (85–95°) and P-M-P coordination modes. Data collection involves synchrotron radiation (λ = 0.71073 Å) and SHELX refinement. For example, CCDC entries for DIOP-silver complexes show distorted tetrahedral geometries, critical for rationalizing catalytic activity .

Q. How do ligand concentration and metal loading influence catalytic performance in nanoparticle systems?

  • Methodological Answer : In SiO2-supported Rh NPs, increasing DIOP concentration (0.1–1.0 mmol/g) reduces metal core size (3–8 nm, via TEM) and enhances ee (up to 92% for acetophenone hydrogenation). However, excessive ligand (>1.5 mmol/g) blocks active sites, lowering turnover frequency (TOF). Metal loading (1–5 wt% Rh) balances activity and selectivity .

Q. What mechanistic insights have been gained from studying DIOP-ruthenium complexes in asymmetric transfer hydrogenation?

  • Methodological Answer : Dichloro-DIOP-Ru(II) complexes follow a monohydride pathway, as shown by <sup>1</sup>H NMR monitoring of H2 evolution and kinetic isotope effects (KIE ≈ 2.0). Stereochemical control arises from chiral pocket interactions between the dioxolane backbone and substrate aryl groups .

Q. How does DIOP compare to other chiral diphosphines (e.g., BINAP, TADDOL) in terms of enantioselectivity and stability?

  • Methodological Answer : DIOP provides higher ee (>90%) than BINAP in ketone hydrogenation but lower thermal stability (decomposes >100°C vs. BINAP’s >150°C). Comparative studies use standardized conditions (e.g., 1 atm H2, 25°C) and chiral HPLC (Chiralpak AD-H column) to quantify ee .

Q. Can computational methods predict the ligand’s conformational flexibility during catalysis?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal two low-energy conformers of DIOP differing by 15° in P-P dihedral angles. QM/MM simulations show that the minor conformer (10% population) stabilizes transition states in hydrogenation, explaining unexpected stereoselectivity in some substrates .

Q. How do solvent polarity and additives affect DIOP’s performance in cross-coupling reactions?

  • Methodological Answer : Polar solvents (e.g., DMF) improve Pd-DIOP catalyst solubility but accelerate phosphine oxidation. Additives like Et3N (5–10 mol%) mitigate this by scavenging HCl byproducts. In Heck reactions, DIOP-Pd complexes achieve TONs >10<sup>4</sup> in DMF/H2O mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。